molecular formula C14H20BrNO3 B5169363 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidin-3-ol

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidin-3-ol

Cat. No.: B5169363
M. Wt: 330.22 g/mol
InChI Key: QZXNGGWIMMZYMH-UHFFFAOYSA-N
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Description

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidin-3-ol is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, which is further connected to a piperidine ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidin-3-ol can be achieved through several synthetic routes. One common method involves the bromination of 4,5-dimethoxybenzyl alcohol followed by a nucleophilic substitution reaction with piperidine. The reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting intermediate is then reacted with piperidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidin-3-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transduction pathways and influencing neurological functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperazine
  • 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine
  • 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]morpholine

Uniqueness

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidin-3-ol is unique due to its specific structural features, such as the presence of both bromine and methoxy groups on the benzene ring, and the piperidine ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-18-13-6-10(12(15)7-14(13)19-2)8-16-5-3-4-11(17)9-16/h6-7,11,17H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXNGGWIMMZYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCCC(C2)O)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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